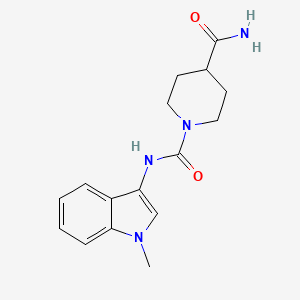
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound seems to be a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized for their in vitro antiproliferative activities against various cancer cell lines .Molecular Structure Analysis
The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Molecular Interaction and Antagonistic Activity
A study by Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor. The research highlighted the compound's potent and selective antagonistic properties toward the CB1 receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provided insights into the structural basis of its activity, emphasizing the importance of the N1 aromatic ring moiety and the unique spatial orientation of the C5 aromatic ring for antagonist activity (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonism
Lan et al. (1999) focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, as cannabinoid receptor antagonists. Their research aimed at identifying compounds with enhanced selectivity and potency as cannabinoid receptor antagonists, potentially useful in therapeutic applications to counteract the effects of cannabinoids (Lan et al., 1999).
Allosteric Modulation of CB1 Receptor
Another study by Khurana et al. (2014) delved into the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). This research highlighted the critical structural requirements for allosteric modulation, offering insights into the design of more effective CB1 modulators. Such modulators have potential therapeutic applications in managing conditions associated with cannabinoid receptor activity (Khurana et al., 2014).
Synthesis and Pharmacokinetic Enhancement
Research by van Niel et al. (1999) on the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, related to the chemical structure of interest, showed that modifications, including fluorination, can significantly impact the pharmacokinetic profile of these compounds. Such alterations can improve oral absorption and bioavailability, crucial factors in the development of pharmaceutical agents (van Niel et al., 1999).
Innovations in Drug Synthesis and Characterization
The advancements in the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, as discussed by Khatiwora et al. (2013), illustrate the broad applicability of compounds with structural similarities to this compound in medicinal chemistry. Such studies contribute to the understanding of the interaction between these compounds and biological systems, paving the way for the development of new therapeutic agents (Khatiwora et al., 2013).
properties
IUPAC Name |
1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCJBNJRUOOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

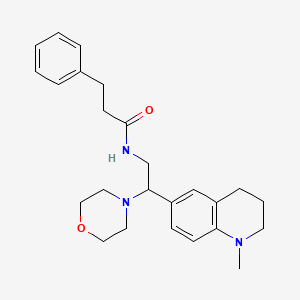
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
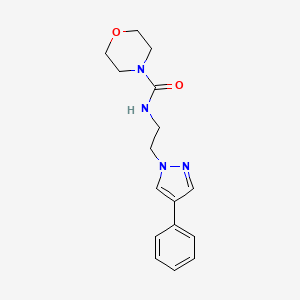
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
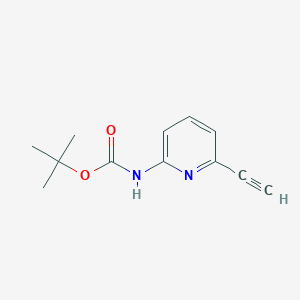
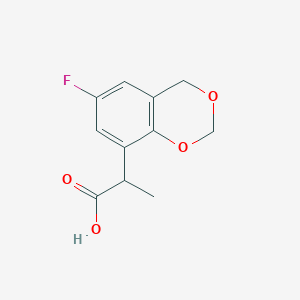
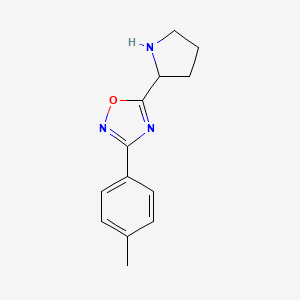
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
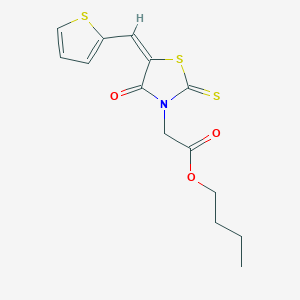
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
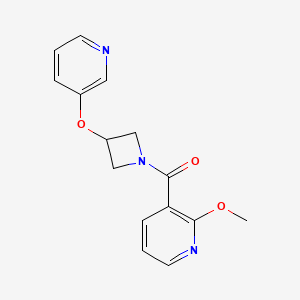
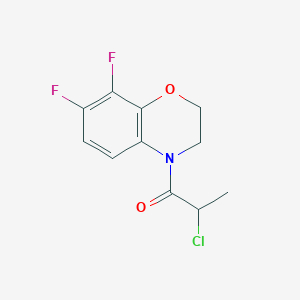
![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)